molecular formula C16H23Cl2N5 B12306895 4,6-dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride

4,6-dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride

Katalognummer: B12306895
Molekulargewicht: 356.3 g/mol
InChI-Schlüssel: GHPZOESSRCHURQ-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

4,6-Dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride is a chemical compound with a complex structure that includes a pyrimidine ring, a pyridine ring, and a piperidine ring

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

Common reagents used in these reactions include pyridine derivatives, piperidine, and various catalysts to facilitate the formation of the desired bonds .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and improve efficiency .

Analyse Chemischer Reaktionen

Types of Reactions

4,6-Dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH levels to ensure the desired transformations .

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .

Wissenschaftliche Forschungsanwendungen

4,6-Dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride has several scientific research applications, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a lead compound in drug discovery.

    Industry: Utilized in the development of new materials and chemical processes.

Wirkmechanismus

The mechanism of action of 4,6-dimethyl-N-(6-(piperidin-4-yl)pyridin-2-yl)pyrimidin-2-amine dihydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets, modulating their activity and triggering downstream signaling pathways. This can result in various biological effects, depending on the specific target and context .

Vergleich Mit ähnlichen Verbindungen

Eigenschaften

Molekularformel

C16H23Cl2N5

Molekulargewicht

356.3 g/mol

IUPAC-Name

4,6-dimethyl-N-(6-piperidin-4-ylpyridin-2-yl)pyrimidin-2-amine;dihydrochloride

InChI

InChI=1S/C16H21N5.2ClH/c1-11-10-12(2)19-16(18-11)21-15-5-3-4-14(20-15)13-6-8-17-9-7-13;;/h3-5,10,13,17H,6-9H2,1-2H3,(H,18,19,20,21);2*1H

InChI-Schlüssel

GHPZOESSRCHURQ-UHFFFAOYSA-N

Kanonische SMILES

CC1=CC(=NC(=N1)NC2=CC=CC(=N2)C3CCNCC3)C.Cl.Cl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.